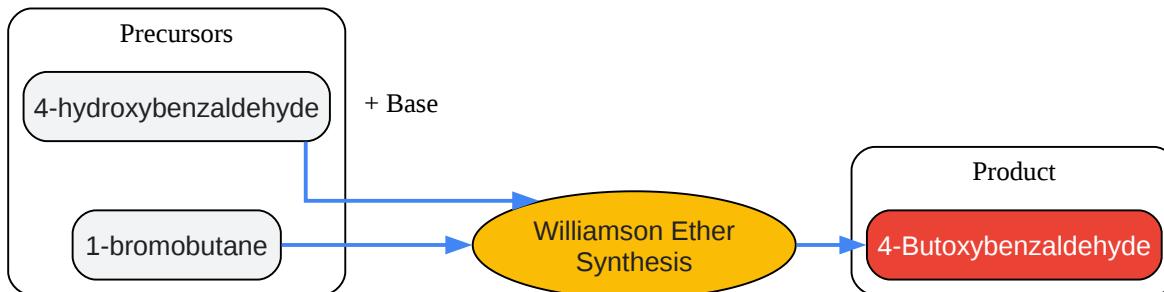


A Spectroscopic Comparison of 4-Butoxybenzaldehyde and Its Precursors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Butoxybenzaldehyde**


Cat. No.: **B1265825**

[Get Quote](#)

In the synthesis of flavor and fragrance compounds, as well as in the development of pharmaceutical intermediates, the purity and identity of chemical compounds are of paramount importance. Spectroscopic analysis is an indispensable tool for chemists to confirm the successful synthesis of a target molecule and to ensure its purity. This guide provides a detailed spectroscopic comparison of **4-Butoxybenzaldehyde**, a common fragrance ingredient, and its precursors, 4-hydroxybenzaldehyde and 1-bromobutane, which are typically used in a Williamson ether synthesis.

Synthetic Pathway

The synthesis of **4-Butoxybenzaldehyde** from 4-hydroxybenzaldehyde and 1-bromobutane is a classic example of a Williamson ether synthesis. In this reaction, the phenolic proton of 4-hydroxybenzaldehyde is deprotonated by a base, typically a carbonate or hydroxide, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 1-bromobutane in an SN2 reaction, displacing the bromide ion and forming the ether linkage.

[Click to download full resolution via product page](#)

Caption: Synthetic route to **4-Butoxybenzaldehyde**.

Spectroscopic Data Comparison

The transformation of the precursors to the final product can be effectively monitored and confirmed by comparing their respective spectroscopic data. The key changes to look for are the disappearance of the phenolic hydroxyl group from 4-hydroxybenzaldehyde and the appearance of the butyl ether group in the product.

¹H NMR Spectroscopy Data

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
4-Butoxybenzaldehyde	9.89	s	1H	Aldehyde (-CHO)
7.84	d	2H	Aromatic (ortho to -CHO)	
7.00	d	2H	Aromatic (ortho to -O-Bu)	
4.06	t	2H	-OCH ₂ -	
1.85 - 1.79	m	2H	-OCH ₂ CH ₂ -	
1.57 - 1.49	m	2H	-CH ₂ CH ₃	
1.01	t	3H	-CH ₃	
4-hydroxybenzaldehyde	9.80	s	1H	Aldehyde (-CHO)
7.80	d	2H	Aromatic (ortho to -CHO)	
6.95	d	2H	Aromatic (ortho to -OH)	
~5-10	br s	1H	Phenolic (-OH)	
1-bromobutane ^[1] ^[2]	3.45	t	2H	-CH ₂ Br
1.85	m	2H	-CH ₂ CH ₂ Br	
1.45	m	2H	-CH ₂ CH ₃	
0.95	t	3H	-CH ₃	

¹³C NMR Spectroscopy Data

Compound	Chemical Shift (δ , ppm)	Assignment
4-Butoxybenzaldehyde[3]	190.7	C=O (Aldehyde)
164.2	Aromatic C-O	
131.9	Aromatic CH (ortho to -CHO)	
129.8	Aromatic C-CHO	
114.7	Aromatic CH (ortho to -O-Bu)	
68.1	-OCH ₂ -	
31.0	-OCH ₂ CH ₂ -	
19.1	-CH ₂ CH ₃	
13.7	-CH ₃	
4-hydroxybenzaldehyde	191.2	C=O (Aldehyde)
161.7	Aromatic C-OH	
132.5	Aromatic CH (ortho to -CHO)	
130.3	Aromatic C-CHO	
116.2	Aromatic CH (ortho to -OH)	
1-bromobutane[4][5]	34.9	-CH ₂ Br
33.1	-CH ₂ CH ₂ Br	
21.2	-CH ₂ CH ₃	
13.4	-CH ₃	

Infrared (IR) Spectroscopy Data

Compound	Wavenumber (cm ⁻¹)	Assignment
4-Butoxybenzaldehyde	~2960-2870	C-H stretch (alkyl)
~2820, 2720		C-H stretch (aldehyde)
~1700		C=O stretch (aldehyde)
~1600, 1580		C=C stretch (aromatic)
~1250		C-O stretch (ether)
4-hydroxybenzaldehyde[6][7] [8]	~3400-3100 (broad)	O-H stretch (phenol)
~2830, 2730		C-H stretch (aldehyde)
~1685		C=O stretch (aldehyde)
~1600, 1585		C=C stretch (aromatic)
~1280		C-O stretch (phenol)
1-bromobutane[9][10][11][12] [13]	~2960-2870	C-H stretch (alkyl)
~650-550		C-Br stretch

Mass Spectrometry (MS) Data

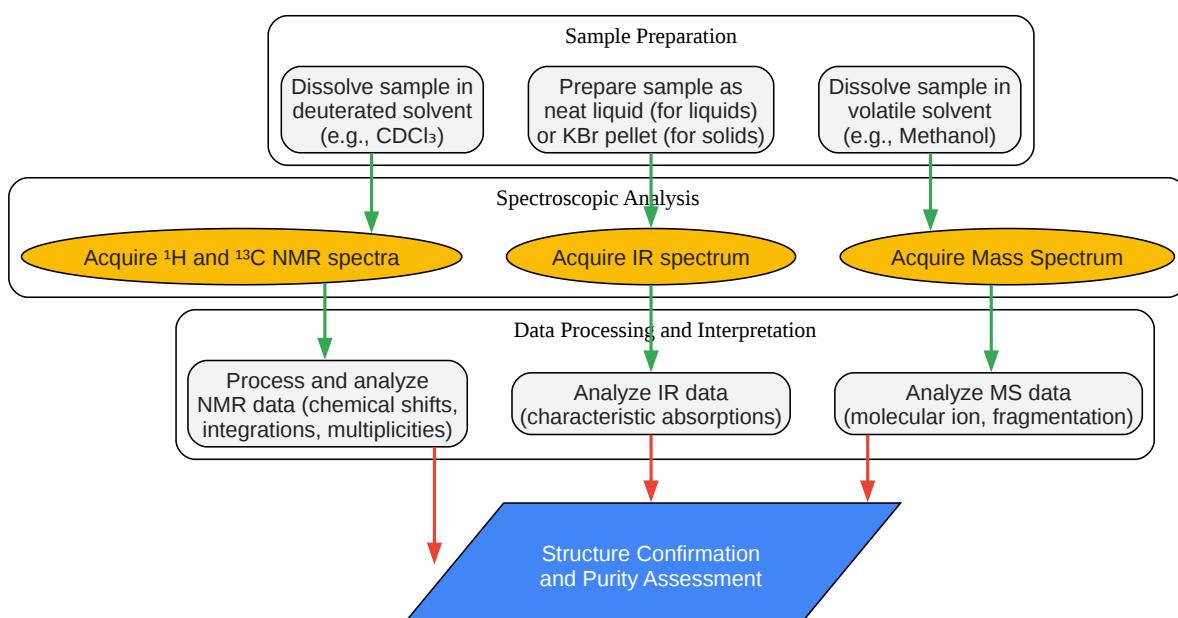
Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
4-Butoxybenzaldehyde[14][15]	178	121, 93, 65, 57
4-hydroxybenzaldehyde[16] [17][18]	122	121, 93, 65
1-bromobutane[19][20][21][22]	136/138 (due to ⁷⁹ Br/ ⁸¹ Br isotopes)	57 (loss of Br)

Experimental Protocols

Synthesis of 4-Butoxybenzaldehyde

Materials:

- 4-hydroxybenzaldehyde
- 1-bromobutane
- Potassium carbonate (K_2CO_3)
- Acetone (or other suitable polar aprotic solvent)
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)


Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde, potassium carbonate (1.5 equivalents), and acetone.
- Stir the mixture at room temperature for 15 minutes.
- Add 1-bromobutane (1.1 equivalents) to the mixture.
- Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
- Evaporate the acetone under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **4-Butoxybenzaldehyde**.

- Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Analysis Workflow

The following flowchart outlines the general procedure for the spectroscopic characterization of the synthesized compound and its precursors.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Acquisition: Acquire ^1H and ^{13}C NMR spectra at room temperature. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required.

Infrared (IR) Spectroscopy:

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} .

Mass Spectrometry (MS):

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.
- Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or dichloromethane).
- Acquisition: The sample is introduced into the ion source (e.g., electron ionization - EI). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Solved 3. The H-NMR spectrum of 1-bromobutane is shown | Chegg.com [chegg.com]
- 3. 4-N-BUTOXYBENZALDEHYDE | 5736-88-9 [chemicalbook.com]
- 4. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1-Bromobutane(109-65-9) 13C NMR spectrum [chemicalbook.com]
- 6. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]
- 7. 4-Hydroxybenzaldehyde(123-08-0) IR Spectrum [m.chemicalbook.com]
- 8. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]
- 9. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. proprep.com [proprep.com]
- 11. brainly.com [brainly.com]
- 12. 1-Bromobutane(109-65-9) IR Spectrum [chemicalbook.com]
- 13. Butane, 1-bromo- [webbook.nist.gov]
- 14. 4-Butoxybenzaldehyde | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Page loading... [wap.guidechem.com]
- 16. 4-Hydroxybenzaldehyde(123-08-0) MS [m.chemicalbook.com]
- 17. mzCloud – 4 Hydroxybenzaldehyde [mzcloud.org]
- 18. massbank.eu [massbank.eu]
- 19. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. m.youtube.com [m.youtube.com]

- 21. Butane, 1-bromo- [webbook.nist.gov]
- 22. ez.restek.com [ez.restek.com]
- To cite this document: BenchChem. [A Spectroscopic Comparison of 4-Butoxybenzaldehyde and Its Precursors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265825#spectroscopic-comparison-of-4-butoxybenzaldehyde-and-its-precursors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com